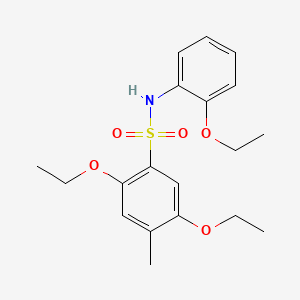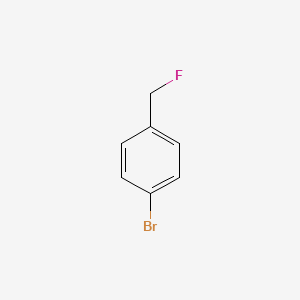
1-Bromo-4-(fluoromethyl)benzene
説明
1-Bromo-4-(fluoromethyl)benzene, also known as Benzene, 1-(bromomethyl)-4-fluoro-, is a chemical compound with the formula C7H6BrF . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(fluoromethyl)benzene consists of a benzene ring with a bromomethyl group attached to one carbon and a fluorine atom attached to the carbon four positions away . The molecular weight of this compound is 189.025 .Chemical Reactions Analysis
1-Bromo-4-(fluoromethyl)benzene is known to participate in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds . It can also act as a substrate for cross-coupling reactions .Physical And Chemical Properties Analysis
1-Bromo-4-(fluoromethyl)benzene is a liquid at room temperature. It has a refractive index of 1.527 and a density of 1.593 g/mL at 25°C. It has a boiling point of 150°C and a melting point of -16°C .科学的研究の応用
Intermediate in Synthesis of Antipsychotic Agents
“1-Bromo-4-(fluoromethyl)benzene” is used as an intermediate in the synthesis of atypical antipsychotic agents . These agents are used to treat mental health disorders such as schizophrenia and bipolar disorder.
Suzuki-Miyaura Coupling Reaction
This compound is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to synthesize poly-olefins, styrenes, and biphenyls.
作用機序
Mode of Action
It’s known that this compound is commonly used in the suzuki-miyaura coupling reaction to form carbon-carbon bonds . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Action Environment
The action, efficacy, and stability of 1-Bromo-4-(fluoromethyl)benzene can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other chemicals, and the specific biological context (e.g., cell type, organ, organism).
Safety and Hazards
特性
IUPAC Name |
1-bromo-4-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTYKVGDROWKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(fluoromethyl)benzene | |
CAS RN |
459-49-4 | |
| Record name | 4-Bromobenzyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

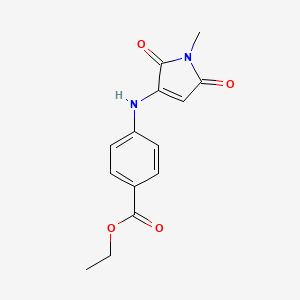
![(5-Bromopyridin-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2741603.png)
![2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2741604.png)
![Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride](/img/structure/B2741605.png)
![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B2741606.png)
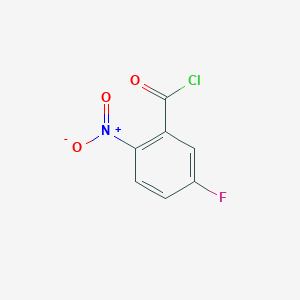
![3-(3-bromo-4-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2741608.png)

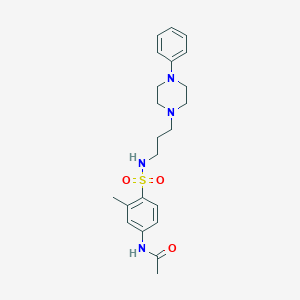

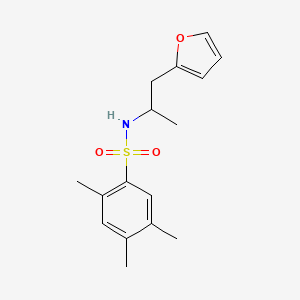
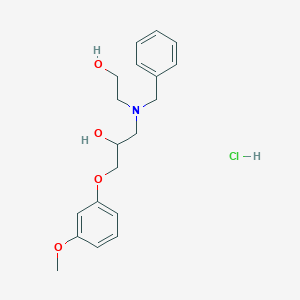
![ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate](/img/structure/B2741620.png)
